molecular formula C14H10N4 B7497743 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile

4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile

Cat. No.: B7497743
M. Wt: 234.26 g/mol
InChI Key: BKBOOUZLDFFVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, also known as BTA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-N is a heterocyclic compound that contains a benzotriazole ring and a benzonitrile group. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Scientific Research Applications

4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and analytical chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization, which is essential for cell division. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in inhibiting tubulin polymerization involves binding to the colchicine site of tubulin, which prevents the formation of microtubules. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Another advantage is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the research and development of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. One direction is the synthesis of this compound derivatives with improved anticancer activity and reduced toxicity. Another direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological and environmental samples. Finally, the use of this compound in combination with other anticancer agents for the treatment of cancer is another potential future direction.

Synthesis Methods

The synthesis of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile involves a multistep process that starts with the reaction of 1H-benzotriazole and formaldehyde to produce 1-formyl-1H-benzotriazole. The next step involves the reaction of 1-formyl-1H-benzotriazole with potassium cyanide to form 4-cyanomethyl-1H-benzotriazole. Finally, the reaction of 4-cyanomethyl-1H-benzotriazole with benzyl chloride produces this compound.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-9-11-5-7-12(8-6-11)10-18-14-4-2-1-3-13(14)16-17-18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBOOUZLDFFVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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